molecular formula C16H16BrNO4 B2545994 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794843-29-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2545994
CAS No.: 1794843-29-0
M. Wt: 366.211
InChI Key: XFARDWGUNBVRTK-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C16H16BrNO4 and its molecular weight is 366.211. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate and related compounds have been investigated for their pharmacological applications, particularly in the context of cardiovascular and anticancer activities. For instance, ethyl 2-[N-substituted benzyl-4a(or 3a)-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, a compound similar in structure, has been evaluated for anti-arrhythmic activity and cardiovascular effects. Certain derivatives exhibited significant activities at 30 μM, notably affecting the heart rate and contractility (蘇怡芳, 2006).

Anticancer Research

In cancer research, derivatives of this compound have been found to enhance the efficacy of traditional cancer treatments. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, an analogue, has shown promise in overcoming drug resistance in cancer cells, particularly leukemia. It works synergistically with various cancer therapies and exhibits cytotoxicity against a range of hematologic and solid tumor cells (S. Das et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Furan derivatives are important in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-2-11-3-5-12(6-4-11)9-18-15(19)10-21-16(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARDWGUNBVRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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